(2E)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring and an acrylic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, such as the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through the Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It may function as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.
Pathways: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Thienyl)acrylic acid: Shares the thiophene and acrylic acid moieties but lacks the oxadiazole ring.
2-Cyano-3-(2-thienyl)acrylic acid: Contains a cyano group instead of the oxadiazole ring.
Uniqueness
3-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]acrylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C9H6N2O3S |
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Molecular Weight |
222.22 g/mol |
IUPAC Name |
(E)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6N2O3S/c12-8(13)4-3-7-10-11-9(14-7)6-2-1-5-15-6/h1-5H,(H,12,13)/b4-3+ |
InChI Key |
XTMMSYKGENOFSG-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NN=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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